Bis-(sodium sulfopropyl)-disulfide (SPS), also known as Bis-(sodium sulfopropyl)-disulfide, is an organic compound primarily utilized as an accelerator additive in copper electroplating processes. [, , , , , , , , , , , , , , , , , , , , , , ] Its primary function is to enhance the rate of copper reduction, facilitating faster and more efficient deposition. [] This compound plays a crucial role in achieving desired film properties and morphologies in various microelectronics fabrication processes. [, , , , , , , , , ]
While specific synthesis methods for SPS are not extensively detailed within the provided papers, they generally suggest that SPS is commercially available and used as received. [, ] Further research from chemical suppliers or synthetic chemistry literature is recommended for a detailed synthesis analysis.
SPS undergoes a critical chemical reaction during copper electroplating: it decomposes into 3-Mercapto-1-propanesulfonate (MPS). [, , , ] This decomposition process is influenced by the presence of chloride ions and is crucial for SPS's accelerating action. [, , ] Additionally, SPS interacts with other additives like polyethylene glycol (PEG) and chloride ions, influencing the overall deposition process. [, , , , , , , , , , , , , , ]
SPS's mechanism of action involves a complex interplay with copper ions, other additives, and the electrode surface. [, , , , , , , , , , ] Key aspects of its mechanism include:
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